N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2-({[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]carbamoyl}methoxy)acetamide
Description
This compound is a bis-naphthothiazole acetamide derivative characterized by two (2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene moieties linked via a carbamoyl-methoxy-acetamide bridge. The (2E) stereodescriptor indicates the trans configuration of the exocyclic double bonds in the thiazole rings.
Properties
IUPAC Name |
N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-[2-[(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O3S2/c1-31-21-13-11-17-7-3-5-9-19(17)25(21)36-27(31)29-23(33)15-35-16-24(34)30-28-32(2)22-14-12-18-8-4-6-10-20(18)26(22)37-28/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWVSHBUWCFVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)COCC(=O)N=C4N(C5=C(S4)C6=CC=CC=C6C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares functional and structural similarities with several classes of acetamide-linked heterocycles:
Key Structural Differences :
- Heterocycle Type : The target uses naphthothiazole cores, whereas analogues employ benzimidazoles (), triazoles (), or thiophenes ().
- Functional Groups : Unlike 6b (nitro group) or 3ae/3af (sulfinyl), the target lacks strong electron-withdrawing groups, suggesting distinct electronic profiles.
- Symmetry: The target’s bis-naphthothiazole architecture contrasts with monomeric or mixed-heterocycle analogues.
Spectroscopic and Electronic Properties
- IR Spectroscopy : The target’s C=O stretch (amide I band) is expected near 1670–1680 cm⁻¹, aligning with 6b (1682 cm⁻¹) and 3ae/3af (1671 cm⁻¹) .
- NMR : Aromatic protons in the naphthothiazole rings would resonate at δ 7.0–8.5 ppm (cf. δ 7.05–8.32 in 3ae/3af ) . Methyl groups (C3) may appear near δ 2.14–2.25 .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step organic reactions, including cyclization and functional group coupling. Key steps require:
- Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or ethanol) to enhance yield .
- Catalysts : Use of bases (e.g., NaH) or Lewis acids for regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Yield optimization : Monitor via thin-layer chromatography (TLC) and adjust reaction times .
Q. Which characterization techniques are critical for structural validation?
- Spectroscopy :
- NMR (1H/13C) for confirming substituent positions and stereochemistry .
- IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight confirmation .
- UV-Vis to analyze electronic transitions and π-system interactions .
Q. How should initial biological activity screening be designed?
- In vitro assays :
- Use cancer cell lines (e.g., A549, SK-MEL-2) for cytotoxicity profiling via MTT assays .
- Enzyme inhibition studies (e.g., kinase or protease targets) with IC₅₀ calculations .
- Control experiments : Compare with structurally similar analogs to establish baseline activity .
Advanced Research Questions
Q. What mechanistic approaches can elucidate reaction selectivity in its synthesis?
- Kinetic studies : Vary reaction conditions (pH, solvent polarity) to track intermediate formation .
- Computational modeling : Use DFT calculations to predict transition states and regioselectivity in cyclization steps .
- Isotopic labeling : Trace substituent incorporation in multi-step reactions .
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Functional group modification : Synthesize analogs with variations in:
-
Methoxy groups (adjust lipophilicity) .
-
Thiazole rings (replace with oxazole or pyridine) .
- Biological testing : Correlate structural changes with activity in dose-response assays (Table 1) .
Table 1: Analog Comparison for SAR Studies
Analog Structural Modification Observed Activity Change Methoxy-to-hydroxy Increased polarity Reduced cell permeability Thiazole-to-oxazole Altered π-stacking Lower enzyme inhibition Extended alkyl chains Enhanced lipophilicity Improved cytotoxicity (IC₅₀)
Q. How can contradictions between in vitro and in vivo data be resolved?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation in animal models .
- Dose adjustment : Account for differences in metabolic clearance rates .
- Tissue-specific assays : Evaluate target engagement in organoids or ex vivo models .
Q. What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced aqueous solubility .
- Co-solvent systems : Use DMSO-PBS mixtures in assays to maintain compound stability .
- LogP optimization : Balance hydrophobic (naphtho-thiazole) and hydrophilic (carbamoyl) moieties .
Q. How does this compound compare to bicyclic thiazole derivatives in target selectivity?
- Comparative docking : Use molecular docking (AutoDock Vina) to compare binding poses with receptors (e.g., EGFR or COX-2) .
- Selectivity panels : Screen against off-target enzymes (e.g., cytochrome P450 isoforms) .
- Key differentiator : The fused naphtho-thiazole system may enhance π-π interactions vs. monocyclic analogs .
Q. What computational methods predict binding modes with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100 ns to assess stability .
- Pharmacophore modeling : Map essential interaction points (e.g., hydrogen bonds with active-site residues) .
- Free energy calculations : Use MM-PBSA to estimate binding affinity differences between enantiomers .
Q. How to design dose-escalation studies for preclinical toxicity evaluation?
- Acute toxicity : Administer single doses (10–100 mg/kg) in rodent models, monitoring organ histopathology .
- Subchronic studies : 28-day repeated dosing with hematological and biochemical profiling .
- Control groups : Include vehicle-treated and benchmark compounds (e.g., cisplatin for cytotoxicity reference) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
